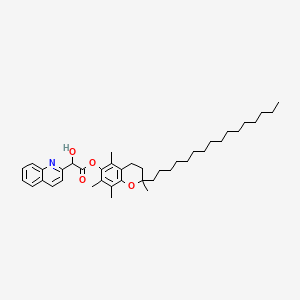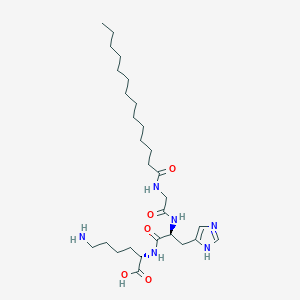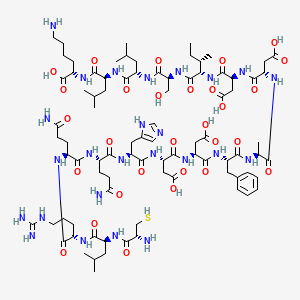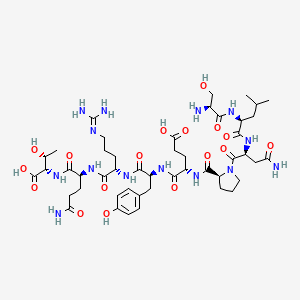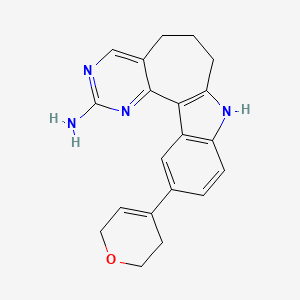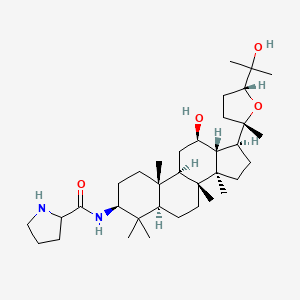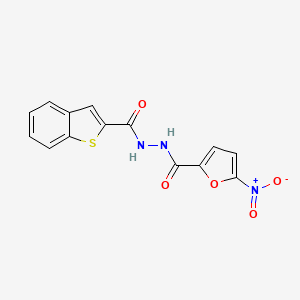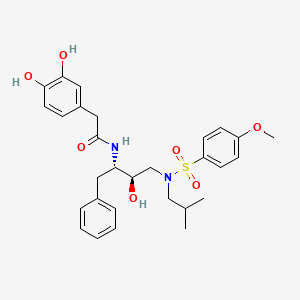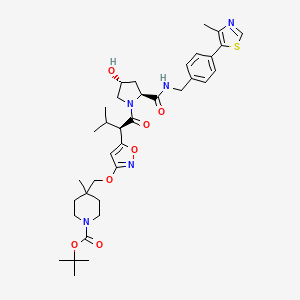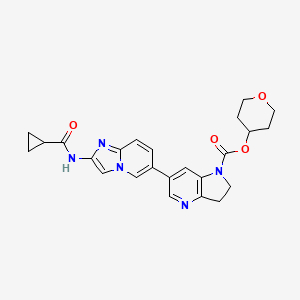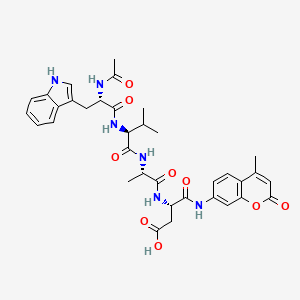
Ac-WVAD-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-WVAD-AMC is a fluorogenic substrate specifically designed for caspase-1 and caspase-4. It is used extensively in biochemical assays to measure the activity of these caspases, which are crucial enzymes involved in the process of apoptosis (programmed cell death). The compound has a molecular formula of C35H40N6O9 and a molecular weight of 688.7 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-WVAD-AMC involves the coupling of the peptide sequence Ac-Trp-Val-Ala-Asp with the fluorogenic molecule 7-amino-4-methylcoumarin (AMC). The process typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid resin support. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification systems. The product is then lyophilized and packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-WVAD-AMC primarily undergoes hydrolysis reactions catalyzed by caspase-1 and caspase-4. Upon cleavage by these enzymes, the AMC moiety is released, resulting in a fluorescent signal that can be measured using a fluorometer .
Common Reagents and Conditions
The hydrolysis reaction typically occurs under physiological conditions (pH 7.4, 37°C) in a buffer solution containing the caspase enzyme. Common reagents include dithiothreitol (DTT) to maintain enzyme activity and a suitable buffer such as HEPES or phosphate-buffered saline (PBS) .
Major Products Formed
The major product formed from the hydrolysis of this compound is the free AMC molecule, which exhibits strong fluorescence. This fluorescence is directly proportional to the activity of the caspase enzyme present in the reaction .
Applications De Recherche Scientifique
Ac-WVAD-AMC is widely used in scientific research to study the activity of caspase-1 and caspase-4. These enzymes play critical roles in the process of apoptosis and inflammation. The compound is used in various applications, including:
Biochemical Assays: To measure caspase activity in cell lysates or purified enzyme preparations.
Drug Screening: To identify potential inhibitors or activators of caspase-1 and caspase-4.
Disease Research: To study the role of caspases in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions
Mécanisme D'action
Ac-WVAD-AMC exerts its effects by serving as a substrate for caspase-1 and caspase-4. The peptide sequence Ac-Trp-Val-Ala-Asp is recognized and cleaved by these enzymes, releasing the AMC moiety. The released AMC exhibits fluorescence, which can be quantitatively measured. This fluorescence signal is used to determine the activity of the caspase enzymes in various experimental conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-DEVD-AMC: A fluorogenic substrate for caspase-3.
Ac-LEHD-AMC: A fluorogenic substrate for caspase-9.
Ac-YVAD-AMC: A fluorogenic substrate for caspase-1.
Uniqueness
Ac-WVAD-AMC is unique in its higher affinity for caspase-1 compared to caspase-4, making it particularly useful for studies focused on caspase-1 activity. Its specificity and sensitivity make it a valuable tool in apoptosis and inflammation research .
Propriétés
Formule moléculaire |
C35H40N6O9 |
|---|---|
Poids moléculaire |
688.7 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H40N6O9/c1-17(2)31(41-34(48)26(38-20(5)42)13-21-16-36-25-9-7-6-8-24(21)25)35(49)37-19(4)32(46)40-27(15-29(43)44)33(47)39-22-10-11-23-18(3)12-30(45)50-28(23)14-22/h6-12,14,16-17,19,26-27,31,36H,13,15H2,1-5H3,(H,37,49)(H,38,42)(H,39,47)(H,40,46)(H,41,48)(H,43,44)/t19-,26-,27-,31-/m0/s1 |
Clé InChI |
RSEHJALOKJFOSP-IOJIPJGJSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)
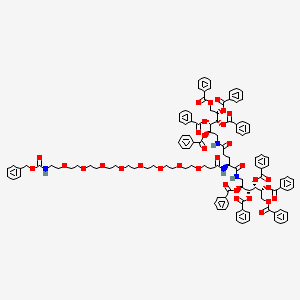
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
